molecular formula C22H18BrNS B2466058 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 301331-77-1

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2466058
CAS No.: 301331-77-1
M. Wt: 408.36
InChI Key: RTELWESPSVBJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a chemical compound of significant interest in medicinal chemistry research, belonging to the 1,5-benzothiazepine (BTZ) class. This privileged scaffold is recognized for its diverse biological activities and is a core structure in several clinically used drugs, such as Diltiazem, which is a widely prescribed cardiovascular therapeutic . The specific substitution pattern on this particular derivative, featuring both bromophenyl and methylphenyl groups, is designed to explore and modulate its biological properties, making it a valuable building block for drug discovery programs. The primary research value of this compound and its structural analogs lies in their promising anticancer activity . Recent scientific investigations have shown that novel 1,5-benzothiazepine derivatives exhibit potent in vitro cytotoxic effects. Specifically, compounds within this class have demonstrated significant activity against human liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145) . The presence of halogenated phenyl substitutions, such as a bromo group, on the benzothiazepine core has been identified as a structural feature that can significantly enhance this biological activity, suggesting this compound is a compelling candidate for further oncological research . Beyond oncology, the 1,5-benzothiazepine pharmacophore is also under investigation for other therapeutic areas, including use as antihyperlipidemic agents that can modulate bile acid metabolism . Researchers can utilize this compound to study its binding interactions with various target proteins, such as human adenosine kinase or glycogen synthase kinase-3β, through in silico screening and molecular docking simulations . Product Use Statement: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNS/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(23)13-11-17)25-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTELWESPSVBJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using sulfur and a suitable catalyst to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Bromophenyl Group

The 4-bromophenyl substituent participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under Pd catalysis.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives (e.g., replacing Br with aryl/heteroaryl groups) .

Benzothiazepine Core

  • Oxidation : The sulfur atom in the thiazepine ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

  • Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated π-system .

Methylphenyl Group

  • Oxidation : Methyl group oxidation to carboxylic acid via strong oxidants (e.g., KMnO₄).

  • Electrophilic Substitution : Directed ortho-metallation for introducing halogens or nitro groups.

Acetylation

Reaction with acetyl chloride or acetic anhydride under basic conditions converts the secondary amine in the benzothiazepine core to an acetamide derivative. For example:

  • Product : 3-Acetyl-2,3-dihydrobenzothiazole analogs (via ring contraction) .

Conditions :

ReagentSolventTemperatureYieldSource
Acetic anhydrideTolueneReflux60–75%

Ring-Opening Reactions

Treatment with strong acids (e.g., HCl) cleaves the thiazepine ring, yielding dithiolane intermediates, which can be further functionalized .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces C-Br bond cleavage, forming debrominated byproducts.

  • Hydrolysis : Stable under acidic conditions but undergoes ring-opening in strongly alkaline media .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity DifferenceSource
2,4-Diphenyl derivativeNo bromineLower electrophilicity
4-NO₂-substitutedStrong electron-withdrawingFaster SNAr reactions

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of benzothiazepine exhibit neuroprotective properties. For instance, compounds similar to 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes are crucial in neurodegenerative diseases; thus, their inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease .

Antidepressant Potential

Research has shown that specific derivatives can significantly reduce immobility time in forced swim tests, suggesting potential antidepressant effects. The mechanism appears to involve the modulation of neurotransmitter systems through MAO inhibition . This highlights the compound's potential as a multi-target-directed ligand for treating neurodegenerative diseases complicated by depression.

Anticancer Activity

Some studies have reported that benzothiazepine derivatives possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Neurodegenerative Disease Research

A study focusing on benzothiazole–isoquinoline derivatives found that compounds similar to this compound exhibited significant MAO-B inhibitory activity. Compound 4g from this series was highlighted for its ability to penetrate the blood-brain barrier and showed promise in reducing symptoms associated with neurodegenerative diseases .

Case Study 2: Antidepressant Activity

In a pharmacological evaluation involving forced swim tests, several benzothiazepine derivatives were assessed for their antidepressant-like effects. The study indicated that these compounds could reduce depressive-like behaviors in animal models, supporting their potential as therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
MAO InhibitionReduces breakdown of neurotransmitters
ChE InhibitionEnhances cholinergic function
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neurons from degeneration

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Activities/Properties References
Target Compound 4-Bromophenyl 4-Methylphenyl C₂₂H₁₈BrNS 408.36 Hypothesized anticancer/tyrosinase inhibition
4-(4-Bromophenyl)-2-(4-methoxyphenyl)-... 4-Methoxyphenyl 4-Bromophenyl C₂₂H₁₈BrNOS 424.36 N/A (structural analog)
BT18 (from anticancer study) 4-Fluorophenyl 4-Isobutylphenyl Not provided ~420 (estimated) Anticancer (HT-29 IC₅₀ < 10 μM), EGFR inhibition (64.5% inhibition)
Compound 2 (tyrosinase inhibitor) 3,4-Dimethoxyphenyl p-Tolyl (4-Methylphenyl) C₂₃H₂₂N₂O₂S 414.50 Tyrosinase inhibition (IC₅₀ = 1.21 μM)
4-(4-Methylphenyl)-2-phenyl-... (CAS 64820-39-9) Phenyl 4-Methylphenyl C₂₂H₁₉NS 329.46 N/A (structural analog)

Structural and Electronic Comparisons

Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-bromophenyl group in the target compound enhances electrophilicity and may facilitate halogen bonding in biological systems, a feature absent in analogs with methoxy or methyl groups .

Steric Considerations: The 4-methylphenyl group is less bulky than the 4-isobutylphenyl group in BT18, suggesting the target compound may exhibit different binding modes in hydrophobic enzyme pockets .

Pharmacological Implications :

  • Anticancer Activity : Analogs with 4-isobutylphenyl (BT18) or p-tolyl (Compound 2) groups show significant activity against HT-29 and MCF-7 cell lines. The target compound’s bromophenyl group may enhance DNA intercalation or protein binding via halogen interactions .
  • Enzyme Inhibition : The dimethoxyphenyl group in Compound 2 contributes to tyrosinase inhibition (IC₅₀ = 1.21 μM). The target compound’s bromophenyl group may similarly modulate enzyme binding but with altered kinetics due to electronic differences .

Physicochemical Properties

  • Crystal Packing : Structural analogs (e.g., –9) exhibit dihedral angles between aromatic rings (e.g., 67.4°), influencing solid-state stability and solubility. The target compound’s substituents may lead to distinct packing arrangements .

Biological Activity

The compound 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is C18H18BrNC_{18}H_{18}BrN with a molecular weight of approximately 364.25 g/mol. The structure features a benzothiazepine core substituted with bromophenyl and methylphenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazepine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy of synthesized benzothiazepine derivatives against several bacterial strains:

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
This compoundModerateWeak
Standard (Ciprofloxacin)StrongStrong

The compound displayed moderate activity against Staphylococcus aureus but weak activity against Escherichia coli, suggesting potential for further optimization to enhance efficacy against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzothiazepines has been extensively studied. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Comparison with Standard Drug (Methotrexate)
Liver Cancer (HepG2)3.29 ± 0.15Superior (Standard: 4.68 ± 0.17)
Prostate Cancer (DU-145)15.42 ± 0.16 - 41.34 ± 0.12Comparable (Standard: 21.96 ± 0.15)

The compound's halogenated phenyl substitution was found to enhance its biological activity significantly, indicating a structure-activity relationship that favors electron-withdrawing substituents for better anticancer efficacy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. A study reported that benzothiazepines could inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may modulate inflammatory responses in various conditions .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of benzothiazepine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that while some derivatives were potent against Staphylococcus aureus, others showed limited effectiveness against Escherichia coli .
  • Cytotoxicity in Cancer Cells : In a comparative study involving various benzothiazepine derivatives, the compound demonstrated superior cytotoxicity against liver cancer cells compared to standard treatments, highlighting its potential as a lead compound in cancer therapeutics .

Q & A

Basic: What are the established synthetic routes for synthesizing 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves a cyclization reaction between 2-aminothiophenol and α-haloketones (e.g., 4-bromoacetophenone derivatives) under basic conditions (e.g., NaOH or KOH) to form the benzothiazepine core. Subsequent substitution at the 4-position with 4-methylphenyl groups is achieved via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling). Key optimization parameters include:

  • Temperature: Controlled heating (80–120°C) to avoid side reactions.
  • Catalysts: Use of palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Monitoring: Thin-layer chromatography (TLC) to track intermediate formation .

Table 1: Optimization Parameters for Cyclization

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 20%
Base (NaOH)1.5–2.0 equivalentsPrevents hydrolysis
Reaction Time6–8 hoursMaximizes conversion

Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Answer:
A multi-technique approach is critical:

  • FTIR: Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=S at ~1250 cm⁻¹).
  • ¹H/¹³C NMR: Assigns proton environments (e.g., diastereotopic protons in the dihydro ring) and confirms substituent positions.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 410–415).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., chair conformation of the dihydro ring) .

Advanced: How can computational docking studies predict the biological targets of this benzothiazepine derivative?

Answer:

  • Software: Tools like V-Life MDS 4.3 or AutoDock Vina simulate ligand-receptor interactions.
  • Protocol:
    • Target Selection: Prioritize receptors linked to benzothiazepine bioactivity (e.g., EGFR tyrosine kinase, GABA receptors).
    • Ligand Preparation: Optimize the compound’s 3D structure using density functional theory (DFT).
    • Docking Validation: Compare binding poses with known inhibitors (e.g., Gefitinib for EGFR).
  • Output Metrics: Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity), hydrogen bonding, and hydrophobic interactions .

Advanced: How can researchers address discrepancies in biological activity data across studies of similar benzothiazepines?

Answer:
Contradictions often arise due to:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound Purity: HPLC purity ≥95% minimizes off-target effects.
  • Stereochemical Factors: Enantiomers may exhibit divergent activities (e.g., R- vs. S-configuration).
  • Data Normalization: Use standardized positive controls (e.g., Doxorubicin for cytotoxicity assays) to calibrate results .

Advanced: What strategies determine the stereochemical configuration and its impact on biological activity?

Answer:

  • X-ray Crystallography: Resolves absolute configuration (e.g., R/S assignments) and dihedral angles influencing receptor binding.
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB.
  • Biological Testing: Compare enantiomer activities (e.g., IC₅₀ values for kinase inhibition).
    • Example: A study found the R-enantiomer of a similar benzothiazepine had 10-fold higher EGFR inhibition than the S-form .

Basic: What in vitro assays are recommended for preliminary toxicity assessment?

Answer:

  • Acute Toxicity (OECD 423): Administer compound doses (5–300 mg/kg) to rodents, monitoring mortality over 72 hours to estimate LD₅₀.
  • Cytotoxicity Screening: Use MTT or SRB assays on HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests therapeutic potential).
  • Genotoxicity: Ames test for mutagenicity .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing pharmacological profiles?

Answer:

  • Variable Substituents: Synthesize derivatives with modified bromophenyl/methylphenyl groups.
  • Key Tests:
    • Lipophilicity (LogP): Correlate with membrane permeability (target LogP ~3–5).
    • Bioactivity: Screen against target proteins (e.g., EGFR kinase inhibition assays).
  • Computational Modeling: QSAR models predict activity cliffs (e.g., electron-withdrawing groups enhance binding) .

Table 2: SAR Observations for Analogous Compounds

SubstituentIC₅₀ (EGFR, µM)LogP
4-Bromophenyl0.454.2
4-Chlorophenyl0.783.9
4-Methylphenyl1.204.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.